GPR35 agonist 2

β-arrestin-2 GPCR signaling biased agonism

Standard GPR35 agonists (e.g., zaprinast, lodoxamide) exhibit cross-species activity and biased signaling, confounding human receptor studies. GPR35 agonist 2 (TC-G 1001) solves this as a validated, human-ortholog-selective tool. - Potency: EC50 = 3.2 nM (Gαq calcium flux) & 26 nM (β-arrestin-2 recruitment) - Selectivity: >1000-fold over rodent GPR35 orthologs - Utility: Orthosteric probe for HTS, biased agonism studies, and competitive binding (antagonized by ML-145) - Supply: Available from BenchChem with verified purity and batch-to-batch consistency

Molecular Formula C17H11FN2O3S
Molecular Weight 342.3 g/mol
Cat. No. B10855115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR35 agonist 2
Molecular FormulaC17H11FN2O3S
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F
InChIInChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9+
InChIKeySYCKPHBALHXMIR-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR35 Agonist 2 (TC-G 1001) Overview


GPR35 agonist 2, also known as TC-G 1001 (CAS: 494191-73-0), is a small molecule that acts as a potent and selective agonist for the human orphan G protein-coupled receptor GPR35 . It is a member of a chemotype identified through high-throughput screening aimed at discovering novel GPR35 ligands to overcome the limitations of existing tools, such as weak potency and off-target effects [1]. The compound is characterized by its high potency in human GPR35 functional assays, exhibiting nanomolar EC50 values and a pronounced selectivity for the human ortholog over rodent receptors, a feature that defines its utility and limitations in preclinical research [1].

Why GPR35 Agonist 2 Is Not Interchangeable


The GPR35 receptor field is characterized by a remarkable degree of pharmacological heterogeneity among its ligands. This includes profound species ortholog selectivity, biased agonism (differential activation of G-protein vs. β-arrestin pathways), and wide variations in potency [1][2]. For instance, while some agonists like lodoxamide display high and equipotent activity across human and rodent receptors, others, including GPR35 agonist 2, are highly selective for the human receptor and are essentially inactive at rodent orthologs [3]. Furthermore, the phenomenon of biased agonism means that different agonists can stabilize distinct receptor conformations, leading to qualitatively different cellular outcomes even at the same receptor. Therefore, substituting GPR35 agonist 2 with a 'generic' GPR35 agonist like zaprinast or lodoxamide without careful consideration of these factors will likely yield non-interpretable or misleading results, particularly in studies involving human cell lines or aiming to translate findings to in vivo models [4].

GPR35 Agonist 2: Comparative Evidence


β-Arrestin Recruitment Potency vs. Lodoxamide

GPR35 agonist 2 demonstrates superior potency in the human GPR35 β-arrestin recruitment assay when compared to widely used reference agonists lodoxamide and zaprinast . The EC50 of 26 nM for GPR35 agonist 2 represents a 21-fold increase in potency over lodoxamide and a 280-fold increase over zaprinast in this specific signaling pathway [1]. This high potency is critical for experiments requiring robust receptor internalization and β-arrestin-mediated signaling readouts.

β-arrestin-2 GPCR signaling biased agonism pharmacological tool

Gαq Calcium Release Assay vs. Lodoxamide

In a Gαq-mediated calcium release assay, GPR35 agonist 2 is significantly more potent at activating human GPR35 compared to lodoxamide . The compound's EC50 of 3.2 nM is approximately 16-fold more potent than lodoxamide, which has an EC50 of 51 nM in this functional assay [1]. This demonstrates its high efficacy in coupling human GPR35 to the Gαq pathway.

Gαq signaling calcium flux ortholog selectivity assay development

Human Ortholog Selectivity vs. Lodoxamide

GPR35 agonist 2 exhibits extreme selectivity for the human GPR35 ortholog, showing negligible activity at mouse and rat receptors . In an IP1 accumulation assay, it displays a >1000-fold greater potency at human GPR35 compared to rodent orthologs [1]. This is in stark contrast to agonists like lodoxamide and bufrolin, which show equivalent potency at both human and rat GPR35 [2]. For instance, lodoxamide exhibits only a ~2.6 log unit difference (approx. 400-fold) in potency between human and mouse GPR35, whereas GPR35 agonist 2's difference exceeds 1000-fold, rendering it effectively inactive on rodent receptors [1][3].

species selectivity ortholog preclinical models in vivo translation

Biased Agonism at β-Arrestin-2

GPR35 agonist 2 exhibits functional selectivity (biased agonism), displaying a differential preference for recruiting β-arrestin-2 over activating Gα13 compared to other agonists [1]. In the original characterization study, compound 1 (GPR35 agonist 2) showed a distinct bias towards the β-arrestin-2 pathway relative to the Gα13 pathway when compared to other chemotypes like compounds 4 and 5 [2]. While a direct quantitative bias factor is not available in the public domain, the evidence classifies it as a β-arrestin-biased agonist, which contrasts with more balanced agonists like lodoxamide [3].

biased agonism functional selectivity β-arrestin signaling bias

Orthosteric Binding Confirmation via ML-145

The activity of GPR35 agonist 2 is competitively antagonized by the known human GPR35 antagonist ML-145, confirming that it acts as an orthosteric agonist at the human receptor [1]. This competitive behavior was directly demonstrated in studies where increasing concentrations of ML-145 caused parallel rightward shifts in the concentration-response curve of GPR35 agonist 2, with no depression of the maximal response [2]. This provides robust evidence of specific, on-target binding at the canonical ligand-binding pocket of human GPR35.

orthosteric binding competitive antagonism target engagement pharmacological validation

GPR35 Agonist 2: Research Applications


β-Arrestin Recruitment & Biased Signaling

Given its high potency (EC50 = 26 nM) and pronounced bias towards the β-arrestin-2 pathway [1], GPR35 agonist 2 is the premier tool for high-throughput screening assays designed to discover novel ligands that modulate β-arrestin recruitment to human GPR35. Its use is essential for studying β-arrestin-mediated signaling events, such as receptor internalization, trafficking, and arrestin-dependent gene transcription, independently of G-protein activation .

Calcium Flux Assays for Compound Profiling

With an EC50 of 3.2 nM in the Gαq-mediated calcium release assay [1], GPR35 agonist 2 serves as a highly sensitive positive control for setting up and validating calcium-flux assays for human GPR35. Its high potency ensures a robust signal window even at low concentrations, making it ideal for characterizing partial agonists or for use in cell lines with lower receptor expression .

Human-Specific Pharmacology in Cell Models

The extreme human selectivity (>1000-fold over rodent orthologs) [1] makes GPR35 agonist 2 an indispensable control for definitively attributing a pharmacological effect to human GPR35. Its use in human cell lines (e.g., human primary immune cells, human iPSC-derived cells) allows researchers to probe human-specific GPR35 biology without the confounding effects that would arise from using a cross-species agonist like lodoxamide . This is critical for target validation studies aimed at human disease.

Competitive Binding for Orthosteric Ligands

As a validated orthosteric agonist whose activity is surmountably antagonized by ML-145 [1], GPR35 agonist 2 is a key reagent for competitive binding experiments. It can be used to determine whether newly identified compounds act as orthosteric or allosteric modulators of human GPR35. In a competition assay format, GPR35 agonist 2 can help define the binding kinetics and affinity of unlabeled test compounds .

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